(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid L-2,4,6-trimethylphenylalanine is a non-proteinogenic L-alpha-amino acid that is L-phenylalanine in which the phenyl ring is methylated at positions 2, 4 and 6. It is a 2,4,6-trimethylphenylalanine, a non-proteinogenic L-alpha-amino acid and a L-phenylalanine derivative. It is an enantiomer of a D-2,4,6-trimethylphenylalanine.
Brand Name: Vulcanchem
CAS No.: 146277-47-6
VCID: VC21150450
InChI: InChI=1S/C12H17NO2/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1
SMILES: CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

CAS No.: 146277-47-6

Cat. No.: VC21150450

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid - 146277-47-6

Specification

CAS No. 146277-47-6
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid
Standard InChI InChI=1S/C12H17NO2/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1
Standard InChI Key CRNOZLNQYAUXRK-NSHDSACASA-N
Isomeric SMILES CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)O)N)C
SMILES CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C
Canonical SMILES CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C

Introduction

Chemical Properties and Structure

Molecular Identity and Classification

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is categorized as a 2,4,6-trimethylphenylalanine and classified as a non-proteinogenic L-alpha-amino acid . Its formal identification includes several systematic and common names, reflecting its structural features and stereochemical configuration. The compound bears the CAS registry number 146277-47-6, which serves as its unique identifier in chemical databases and literature .

From a structural perspective, this compound represents an enantiomer of D-2,4,6-trimethylphenylalanine, with the specific (S) configuration at the alpha carbon determining its categorization as an L-amino acid . This stereochemical feature is critical for its potential biological interactions, as biological systems typically exhibit high stereoselectivity in molecular recognition processes.

Structural Features and Chemical Identifiers

The molecular structure of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid combines the standard amino acid backbone with a highly substituted aromatic side chain . The central alpha carbon bears four different substituents: a hydrogen atom, an amino group (NH₂), a carboxyl group (COOH), and a methylene group connecting to the trimethylphenyl ring . This arrangement creates the chiral center with the (S) absolute configuration.

Table 1: Chemical Identifiers of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

ParameterValue
IUPAC Name(2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid
Common Synonyms2,4,6-Trimethyl-L-phenylalanine; (S)-2-AMINO-3-MESITYLPROPANOIC ACID
CAS Number146277-47-6
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
InChIInChI=1S/C12H17NO2/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1
InChIKeyCRNOZLNQYAUXRK-NSHDSACASA-N
SMILESCC1=CC(=C(C(=C1)C)CC@@HN)C

Physical Properties

Basic Physical Characteristics

The physical properties of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid determine its behavior in various chemical and biological environments, influencing aspects such as solubility, stability, and handling requirements . These properties are essential considerations for researchers working with this compound in synthetic or analytical contexts.

Table 2: Physical Properties of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

PropertyValue
Physical StateSolid (presumed)
Density1.1±0.1 g/cm³
Boiling Point357.2±30.0 °C at 760 mmHg
Flash Point169.8±24.6 °C
Exact Mass207.125931
LogP2.49
Polar Surface Area63.32000
Vapor Pressure0.0±0.8 mmHg at 25°C
Index of Refraction1.557

The relatively high boiling point (357.2±30.0 °C) reflects the compound's molecular weight and potential for intermolecular hydrogen bonding through its amino and carboxyl groups . The flash point of 169.8±24.6 °C indicates considerations for safe handling at elevated temperatures, though this value suggests relatively low flammability risk under normal laboratory conditions .

Biological Activity and Applications

Research and Analytical Applications

Beyond potential pharmacological applications, (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid may serve various research purposes:

  • As a structural probe in peptide conformation studies, where its bulky side chain can induce specific conformational constraints

  • In structure-activity relationship investigations to assess the impact of steric bulk at specific positions in bioactive peptides

  • As a standard or reference compound in analytical method development for amino acid and peptide analysis

  • In comparative studies exploring the effects of aromatic substitution patterns on amino acid properties and reactivity

The specific chirality of the compound (S-configuration) makes it particularly valuable in research contexts where stereochemical effects are under investigation, as the corresponding R-enantiomer would provide a direct comparative tool for assessing the impact of absolute configuration on various properties and activities.

Synthesis and Preparation

Challenges in Stereoselective Synthesis

The synthesis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid presents several challenges that would need to be addressed in any practical preparation:

  • The steric hindrance of the 2,4,6-trimethylphenyl group may affect reactivity in certain synthetic approaches, potentially requiring modified reaction conditions or specialized catalysts

  • Achieving high enantiomeric purity would necessitate either highly stereoselective synthetic methods or efficient resolution procedures

  • Purification and isolation of the final product might be complicated by the amphiphilic nature of the compound, with both hydrophobic and hydrophilic functional groups

These considerations would influence the selection of appropriate synthetic strategies, particularly in contexts requiring large-scale preparation or high stereochemical purity.

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